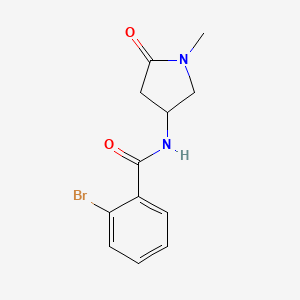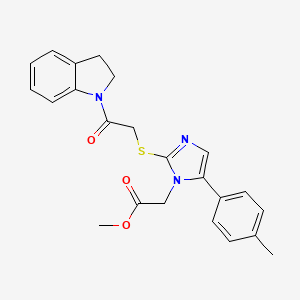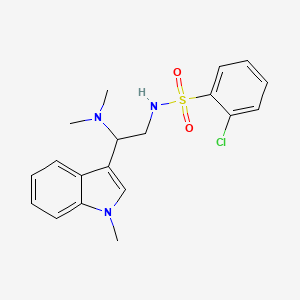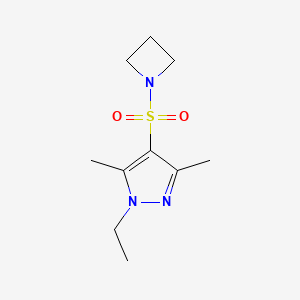
2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound with the molecular formula C8H8BrNO . It is a derivative of benzamide, which is a compound containing a benzoyl functional group attached to an amide .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide can be represented by the IUPAC Standard InChI: InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide and its derivatives have been explored for their synthesis and structural characterization. For instance, research conducted by Saeed et al. (2020) focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, highlighting the importance of molecular interactions and the stabilization of compounds through hydrogen bonds and π-interactions. This research underscores the utility of such compounds in understanding intermolecular interactions and the development of materials with specific physical properties (Saeed et al., 2020).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, benzamide derivatives, including those related to 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide, have been synthesized and characterized for their potential as pharmaceutical agents. For example, the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives have been documented, indicating the exploration of these compounds in drug development, particularly as CCR5 antagonists, which are significant in the context of HIV infection and cancer research (Cheng De-ju, 2014).
Advanced Materials and Chemical Synthesis
The chemical properties of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide and related compounds have also been leveraged in the synthesis of advanced materials. Research demonstrates the utility of these compounds in facilitating novel synthetic pathways, such as the microwave-promoted synthesis of benzamide derivatives, showcasing the efficiency and eco-friendliness of such methods in producing materials with potential applications in various fields including electronics, photonics, and nanotechnology (A. Saeed, 2009).
Analytical and Biochemical Research
In analytical and biochemical contexts, derivatives of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide are studied for their interaction with biological molecules and potential therapeutic effects. For instance, the study of nonaqueous capillary electrophoresis of imatinib mesylate and related substances highlights the role of such compounds in the analysis and quality control of pharmaceuticals, demonstrating their importance in ensuring the purity and efficacy of drugs (Lei Ye et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-15-7-8(6-11(15)16)14-12(17)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOAGDBFETYNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2676036.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide](/img/structure/B2676038.png)






![2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2676050.png)
![N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2676051.png)



![Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate](/img/structure/B2676057.png)